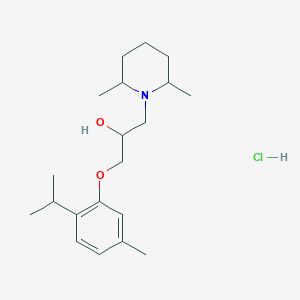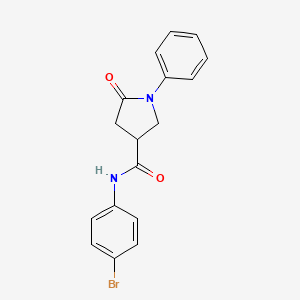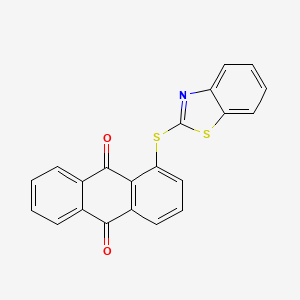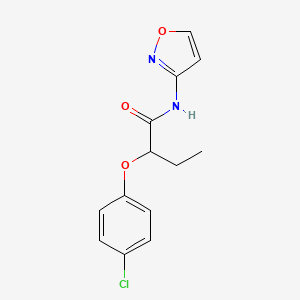![molecular formula C11H19N3O3 B4985227 N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4985227.png)
N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMPP belongs to the class of compounds known as allosteric modulators, which can enhance or inhibit the activity of a target protein.
Wirkmechanismus
AMPP binds to a specific site on the target protein, known as the allosteric site, which is distinct from the active site. This binding changes the conformation of the protein, resulting in either an enhancement or inhibition of its activity. The exact mechanism of action of AMPP varies depending on the target protein.
Biochemical and Physiological Effects:
AMPP has been shown to have several biochemical and physiological effects. It has been found to enhance the activity of the GABA-A receptor, resulting in anxiolytic and sedative effects. It has also been shown to inhibit the activity of the Kv1.5 ion channel, resulting in antiarrhythmic effects. Additionally, AMPP has been found to have antinociceptive effects, meaning it can reduce pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AMPP in lab experiments is its specificity for the target protein. AMPP binds to the allosteric site of the protein, which allows for more precise modulation of its activity. However, one limitation of using AMPP is its potential off-target effects. Because AMPP can bind to other proteins with similar allosteric sites, it may affect the activity of unintended proteins.
Zukünftige Richtungen
There are several future directions for the study of AMPP. One potential application is in the treatment of anxiety and sleep disorders. Because AMPP enhances the activity of the GABA-A receptor, it may be a useful therapeutic agent for these conditions. Additionally, AMPP may have potential applications in the treatment of cardiac arrhythmias and pain disorders. Further research is needed to fully understand the mechanism of action of AMPP and its potential therapeutic applications.
Synthesemethoden
The synthesis of AMPP involves the reaction of N-allyl ethylenediamine with 4-morpholinylethyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as acetonitrile or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
AMPP has been studied extensively for its potential therapeutic applications. It has been shown to modulate the activity of several proteins, including ion channels, receptors, and enzymes. AMPP has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been shown to inhibit the activity of the Kv1.5 ion channel, which is implicated in cardiac arrhythmias.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-2-3-12-10(15)11(16)13-4-5-14-6-8-17-9-7-14/h2H,1,3-9H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKALDAAGGJZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-N'-(prop-2-en-1-yl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4985157.png)


![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4985177.png)
![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)
![4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]](/img/structure/B4985210.png)

![5-[(4-butylphenyl)diazenyl]-2-(3-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985220.png)


